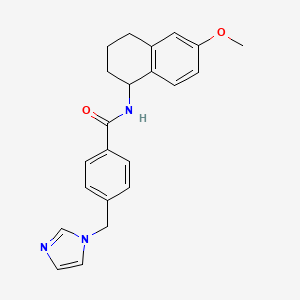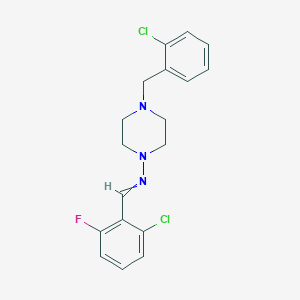![molecular formula C18H23N3O3S B6044798 N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B6044798.png)
N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
The primary target of this compound is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy .
Mode of Action
The compound has been designed based on a scaffold combination strategy . It has been identified as a selective STAT3 inhibitor that can directly bind to the SH2 domain . This binding inhibits the phosphorylation and translocation of STAT3, as well as the transcription of downstream genes .
Biochemical Pathways
The compound affects the Interleukin-6 (IL-6)/JAK/STAT3 pathway . By inhibiting STAT3, it disrupts this pathway, leading to changes in the cellular responses that are regulated by this pathway .
Pharmacokinetics
The 3,4-dimethoxybenzyl group has been introduced as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . This could potentially impact the compound’s ADME properties and bioavailability.
Result of Action
The compound exhibits anti-proliferative activity against cancer cells with overactive STAT3, such as DU145 and MDA-MB-231 . It induces cell cycle arrest and apoptosis . In a DU145 xenograft model, the compound demonstrated in vivo anti-tumor efficacy, with a tumor growth inhibition rate of 65.3% at a dose of 50 mg/kg .
Action Environment
The protective group of the compound becomes cleaved off during monolayer formation, especially at elevated temperature (60 °c) and in the presence of protons (trifluoroacetic acid) . This suggests that factors such as temperature and pH could potentially influence the compound’s action.
Propriétés
IUPAC Name |
N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-23-14-9-8-12(10-15(14)24-2)11-16-20-21-18(25-16)19-17(22)13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQSHLLEIXCOIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN=C(S2)NC(=O)C3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxy-5-methylphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6044725.png)
![(1-methyl-1H-imidazol-2-yl)[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]methanone](/img/structure/B6044728.png)
![1-sec-butyl-5-(difluoromethyl)-7-(1-ethyl-1H-pyrazol-4-yl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6044734.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-{[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazono}-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B6044743.png)

![1-(2-chlorobenzyl)-N-methyl-N-[(5-phenyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6044757.png)
![ethyl (1-{[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]amino}cyclohexyl)acetate](/img/structure/B6044766.png)
![2-(1-(4-ethoxybenzyl)-4-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6044771.png)
![methyl 4-[4-({2-[2-(4-hydroxyphenyl)ethyl]-1-piperidinyl}methyl)-5-methyl-1,3-oxazol-2-yl]benzoate](/img/structure/B6044777.png)
![4-[(3-chlorobenzylidene)amino]-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6044784.png)


![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B6044816.png)
